molecular formula C13H12FN3O3 B4640866 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid

3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B4640866
M. Wt: 277.25 g/mol
InChI Key: NHGJKURHUDVTAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-{[(3-Fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid often involves multi-step reactions, including the Gewald synthesis technique for initial compound formation followed by reactions with pyrazole-4-carboxaldehyde to obtain novel Schiff bases. The Vilsmeier-Haack reaction is utilized for the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives as intermediates in a complex synthesis pathway (Puthran et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 3-{[(3-Fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid is performed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These analyses help in establishing the structure of novel compounds based on their elemental analyses and vibrational frequencies, which are investigated both experimentally and theoretically (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving the pyrazole and pyrazolone derivatives are complex, including the formation of amides from reactions with various amines. These reactions demonstrate the compound's reactivity and potential for forming structurally diverse derivatives, each with unique properties (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of 3-{[(3-Fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid derivatives, such as solubility, melting points, and crystalline structure, can be inferred from similar compounds. Crystallography reports and spectroscopic data provide insights into the compound's stability, conformation, and crystalline arrangement (Kumar et al., 2018).

properties

IUPAC Name

5-[(3-fluoro-4-methylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-7-3-4-8(5-9(7)14)15-12(18)10-6-11(13(19)20)17(2)16-10/h3-6H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGJKURHUDVTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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